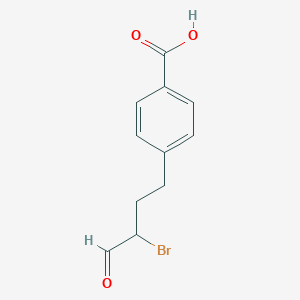
Benzoic acid, 4-(3-bromo-4-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(3-bromo-4-oxobutyl)- is a chemical compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-bromo-4-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-bromo-4-oxobutyl)- typically involves the bromination of 4-(4-oxobutyl)benzoic acid methyl ester. This process can be carried out using bromine or bromine-containing reagents such as pyridinium bromide perbromide. The reaction conditions often include a solvent like n-butanol and a controlled temperature to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-bromo-4-oxobutyl)- may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-bromo-4-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, 4-(3-bromo-4-oxobutyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-bromo-4-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxo group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar in structure but lacks the 3-bromo-4-oxobutyl group.
3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of the oxobutyl group.
4-(Bromomethyl)benzoic acid: Has a bromomethyl group instead of the 3-bromo-4-oxobutyl group
Uniqueness
Benzoic acid, 4-(3-bromo-4-oxobutyl)- is unique due to the presence of both the bromo and oxobutyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80577-69-1 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-(3-bromo-4-oxobutyl)benzoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-10(7-13)6-3-8-1-4-9(5-2-8)11(14)15/h1-2,4-5,7,10H,3,6H2,(H,14,15) |
InChI Key |
AJKMNRHUDYEIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(C=O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















